Fmoc-O-(benzylphospho)-L-serine
Overview
Description
Fmoc-O-(benzylphospho)-L-serine is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a benzylphospho group, and the L-serine backbone. This compound is primarily used in peptide synthesis and serves as a building block for the synthesis of phosphopeptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-(benzylphospho)-L-serine typically involves solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used to protect the amino group of L-serine, while the benzylphospho group is introduced to protect the hydroxyl group. The synthesis process generally includes the following steps:
Fmoc Protection: The amino group of L-serine is protected using Fmoc chloride under basic conditions.
Benzylphospho Protection: The hydroxyl group of the serine is protected using benzylphosphochloridate in the presence of a base.
Coupling: The protected serine is then coupled to a resin for solid-phase synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to facilitate the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-(benzylphospho)-L-serine can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Phosphorylation: Introduction of additional phosphate groups.
Hydrolysis: Cleavage of the benzylphospho group under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Phosphorylation: Phosphorylating agents such as phosphoramidites.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Deprotected Serine: Removal of the Fmoc group yields the free amino group.
Phosphorylated Derivatives: Additional phosphate groups can be introduced to form various phosphorylated serine derivatives.
Hydrolyzed Products: Hydrolysis of the benzylphospho group yields free serine and benzyl alcohol.
Scientific Research Applications
Chemistry
Fmoc-O-(benzylphospho)-L-serine is widely used in the synthesis of phosphopeptides, which are essential for studying protein phosphorylation and signal transduction pathways.
Biology
In biological research, this compound is used to create phosphopeptides that mimic phosphorylated proteins, aiding in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine
Phosphopeptides synthesized using this compound are used in the development of therapeutic agents, particularly in cancer research, where they help in understanding the role of phosphorylation in cancer progression.
Industry
The compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the development of diagnostic tools.
Mechanism of Action
The primary mechanism of action of Fmoc-O-(benzylphospho)-L-serine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The benzylphospho group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound interacts with various molecular targets, including enzymes involved in phosphorylation and dephosphorylation processes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-O-(benzylphospho)-L-threonine: Similar structure but with a threonine backbone.
Fmoc-O-(benzylphospho)-L-tyrosine: Similar structure but with a tyrosine backbone.
Uniqueness
Fmoc-O-(benzylphospho)-L-serine is unique due to its specific use in the synthesis of serine-containing phosphopeptides. Its structure allows for selective protection and deprotection, making it highly valuable in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUWGDUVAAWJY-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451527 | |
Record name | Fmoc-O-(benzylphospho)-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158171-14-3 | |
Record name | Fmoc-O-(benzylphospho)-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Fmoc-O-(benzylphospho)-L-serine primarily used for in a research setting?
A1: this compound is not a drug itself, but rather a crucial building block in peptide synthesis. [] This compound is commonly employed in the synthesis of phosphorylated peptides, which are important for studying various biological processes and developing new therapeutics. []
Q2: The provided abstract mentions a "scalable one-pot synthesis". Why is this development significant for researchers?
A2: The development of a cost-effective and scalable one-pot synthesis for this compound is highly significant for researchers because it allows for the production of larger quantities of this valuable building block. [] This advancement facilitates research on phosphorylated peptides by making the synthesis process more efficient and affordable.
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